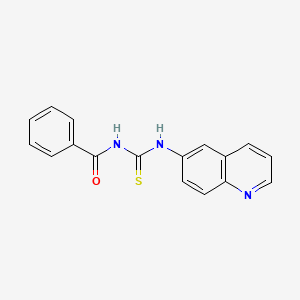

N-benzoyl-N'-(6-quinolinyl)thiourea

Descripción general

Descripción

N-benzoyl-N’-(6-quinolinyl)thiourea is an organic compound that belongs to the class of thioureas. It is characterized by the presence of a benzoyl group attached to one nitrogen atom and a quinolinyl group attached to the other nitrogen atom of the thiourea moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(6-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with 6-aminoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form the final product. The reaction conditions usually include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-benzoyl-N’-(6-quinolinyl)thiourea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The benzoyl and quinolinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzoyl or quinolinyl derivatives.

Aplicaciones Científicas De Investigación

N-benzoyl-N’-(6-quinolinyl)thiourea has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of N-benzoyl-N’-(6-quinolinyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparación Con Compuestos Similares

Similar Compounds

- N-benzoyl-N’-(2-quinolinyl)thiourea

- N-benzoyl-N’-(4-quinolinyl)thiourea

- N-benzoyl-N’-(8-quinolinyl)thiourea

Uniqueness

N-benzoyl-N’-(6-quinolinyl)thiourea is unique due to the position of the quinolinyl group, which can influence its chemical reactivity and biological activity. The 6-position on the quinoline ring can provide different steric and electronic environments compared to other positions, potentially leading to distinct properties and applications .

Actividad Biológica

N-benzoyl-N'-(6-quinolinyl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with 6-quinolinyl amine. This reaction can be optimized using various solvents and conditions to improve yield and purity. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

This compound exhibits its biological activity primarily through:

- Metal Ion Binding : The compound can form stable complexes with metal ions, which modulates its biological activities. This property is significant as it influences enzyme interactions and receptor binding.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including urease, with an IC50 value indicating moderate to high potency. For instance, related compounds have demonstrated IC50 values as low as 1.83 µM against urease, suggesting potential applications in treating conditions like kidney stones .

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

- Cell Viability Assays : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest in the S phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.1 | Apoptosis |

| HCT116 | 21.5 | Cell Cycle Arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition of Bacterial Growth : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined for various strains, revealing broad-spectrum activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus cereus | 75 |

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

- Cytokine Inhibition : The compound has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for further development in inflammatory diseases .

Case Studies

- Urease Inhibition Study :

- Cancer Cell Line Evaluation :

Propiedades

IUPAC Name |

N-(quinolin-6-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(12-5-2-1-3-6-12)20-17(22)19-14-8-9-15-13(11-14)7-4-10-18-15/h1-11H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWCSOLPWGGICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329558 | |

| Record name | N-(quinolin-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866049-10-7 | |

| Record name | N-(quinolin-6-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.